Butyl D-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

31387-97-0 |

|---|---|

Molecular Formula |

C10H20O6 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10?/m1/s1 |

InChI Key |

BZANQLIRVMZFOS-ZKZCYXTQSA-N |

Isomeric SMILES |

CCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCCCOC1C(C(C(C(O1)CO)O)O)O |

Related CAS |

113221-76-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Butyl D-glucoside: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyl D-glucoside, a versatile alkyl glucoside with significant applications in various scientific and industrial fields, including drug development. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its role as a functional excipient.

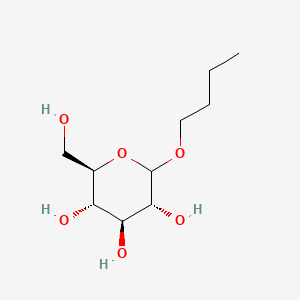

Chemical Structure and Identification

This compound is a monosaccharide derivative formed by the glycosidic bond between a glucose molecule and a butyl group. The "D-glucoside" designation indicates that the glucose is of the D-configuration. The anomeric configuration (α or β) of the glycosidic bond significantly influences the molecule's three-dimensional structure and properties. The most common form is n-butyl-β-D-glucopyranoside.

Table 1: Chemical Identifiers for n-butyl-β-D-glucopyranoside

| Identifier | Value |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-(butoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol[1] |

| CAS Number | 5391-18-4[1] |

| Molecular Formula | C₁₀H₂₀O₆[1][2] |

| SMILES String | CCCCO[C@H]1--INVALID-LINK--CO)O)O">C@@HO |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a surfactant and its applications in formulations. These properties are summarized in the table below.

Table 2: Physicochemical Properties of n-butyl-β-D-glucopyranoside

| Property | Value |

| Molecular Weight | 236.26 g/mol [1][2] |

| Melting Point | 53-54 °C[3] |

| Boiling Point | Predicted: 412.0 ± 45.0 °C |

| Density | Predicted: 1.30 ± 0.1 g/cm³ |

| Solubility | Soluble in water.[4] |

| Specific Rotation ([α]D) | - (Value not explicitly found in searches) |

Note: Some physical properties are predicted values from computational models and should be considered as estimates.

Experimental Protocols

Synthesis of n-butyl-β-D-glucopyranoside

Two primary methods for the synthesis of this compound are the chemical Fischer glycosylation and enzymatic synthesis.

This method involves the reaction of D-glucose with n-butanol in the presence of an acid catalyst.[5][6]

Materials:

-

D-glucose (anhydrous)

-

n-butanol

-

Sulfuric acid (concentrated) or a solid acid catalyst (e.g., sulfonated resin)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Heptane (B126788) (for azeotropic removal of water, optional)

-

Round-bottom flask, reflux condenser, stirrer, heating mantle, and distillation apparatus.

Procedure:

-

In a round-bottom flask equipped with a stirrer and reflux condenser, add D-glucose and an excess of n-butanol (e.g., a molar ratio of 1:5 to 1:16 of glucose to butanol).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 100-105 °C) with constant stirring.[3] The water formed during the reaction can be removed azeotropically using a Dean-Stark trap with a solvent like heptane to drive the equilibrium towards the product.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the glucose is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by the dropwise addition of a sodium hydroxide solution until the pH is neutral.

-

Remove the excess n-butanol and any solvent used for azeotropic distillation under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography or recrystallization.

Safety Precautions:

-

Handle concentrated sulfuric acid with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

n-butanol and heptane are flammable; ensure the reaction is carried out in a well-ventilated area away from ignition sources.

This method utilizes a β-glucosidase enzyme to catalyze the glycosylation of n-butanol, offering a more environmentally friendly and stereoselective alternative to chemical synthesis.[8][9]

Materials:

-

D-glucose

-

n-butanol

-

β-glucosidase (e.g., from almonds)

-

Phosphate (B84403) buffer (e.g., pH 6.0)

-

Di-isopropyl ether (or another suitable organic solvent)

-

Shaking incubator or reflux setup.

Procedure:

-

Prepare a reaction mixture containing D-glucose, n-butanol (in a molar excess, e.g., 1:50), β-glucosidase (e.g., 30% w/w of glucose), and a phosphate buffer in an organic solvent like di-isopropyl ether.

-

Incubate the mixture at a controlled temperature (e.g., 68 °C) with constant shaking or stirring for a specified period (e.g., 72 hours).

-

Monitor the formation of butyl glucoside using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heating).

-

Filter the reaction mixture to remove the enzyme.

-

The product can be purified from the reaction mixture using chromatographic techniques.

Purification and Analysis

Recrystallization is a common method for purifying solid organic compounds like this compound.[10][11][12]

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water).

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the synthesized this compound. For n-butyl-α-D-glucopyranoside, the anomeric proton (H-1) typically appears as a doublet with a small coupling constant (J ≈ 2.4 Hz) around δ 5.01 ppm. For the β-anomer, the anomeric proton shows a larger coupling constant (J ≈ 7.9 Hz) and appears at a different chemical shift, around δ 4.43 ppm.[3] The signals for the n-butyl group are also characteristic.[3]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound. Fragmentation patterns in tandem MS (MS/MS) can provide further structural information, often showing the loss of the butoxy group or fragmentation of the glucose ring.[13]

Applications in Drug Development

This compound and other alkyl glucosides are gaining increasing attention in the pharmaceutical industry, primarily for their roles as solubilizing agents and penetration enhancers.

Solubilizing Agent

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[14][15] this compound, being an amphiphilic molecule, can form micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility and bioavailability.[16][17]

Penetration Enhancer

The stratum corneum of the skin and mucosal membranes present formidable barriers to drug absorption. Alkyl glucosides, including this compound, have been shown to act as effective penetration enhancers for transdermal and transmucosal drug delivery.[18][19][20][21] The proposed mechanism involves the reversible disruption of the lipid bilayer of the cell membranes, increasing their fluidity and permeability to drug molecules.[18]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the chemical synthesis and purification of this compound.

Mechanism of Action as a Penetration Enhancer

This diagram illustrates the proposed mechanism by which this compound enhances drug penetration across a cell membrane.

References

- 1. Butyl Glucoside | C10H20O6 | CID 111068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H20O6 | CID 11107340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 7. News - Transglycosidation processes using D-glucose as a raw materials. [brillachem.com]

- 8. ir.cftri.res.in [ir.cftri.res.in]

- 9. researchgate.net [researchgate.net]

- 10. LabXchange [labxchange.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

- 14. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 16. mdpi.com [mdpi.com]

- 17. US20160296626A1 - Use of Heptyl Glucoside as Skin Penetration Enhancer in Transdermal Pharmaceutical Compositions - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. researchgate.net [researchgate.net]

- 20. Novel transdermal drug penetration enhancer: synthesis and enhancing effect of alkyldisiloxane compounds containing glucopyranosyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Butyl D-Glucoside: A Technical Whitepaper on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl D-glucoside, a member of the alkyl polyglucoside (APG) family of non-ionic surfactants, is a biodegradable and biocompatible compound synthesized from renewable resources.[1] While not a pharmacologically active agent in the traditional sense, its interaction with biological systems, particularly the skin, is of significant interest for formulation science in the cosmetic and pharmaceutical industries. This technical guide delineates the core mechanism of action of this compound, focusing on its physicochemical interactions with cellular membranes and its influence on the physiological functions of the skin. Experimental protocols for evaluating these effects and a summary of relevant quantitative data are provided to support further research and development.

Introduction

This compound is an alkyl glucoside synthesized from the reaction of glucose with butanol.[1] As a non-ionic surfactant, its molecular structure comprises a hydrophilic glucose head and a short, hydrophobic butyl tail. This amphiphilic nature dictates its primary mechanism of action at a physical-chemical level: the reduction of surface tension at interfaces. In biological systems, this translates to interactions with cellular membranes and proteins. While extensive research has confirmed the low toxicity and high biodegradability of alkyl polyglucosides, a detailed understanding of their specific molecular interactions is crucial for their application in advanced drug delivery and dermal formulations.[2][3]

Physicochemical Properties and Surfactant Action

The fundamental mechanism of action of this compound is rooted in its surfactant properties. Like other APGs, it forms micelles in aqueous solutions above a certain concentration. This behavior is critical for its function as a cleansing agent, emulsifier, and solubilizer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H20O6 | [4] |

| Molecular Weight | 236.26 g/mol | [4] |

| GHS Hazard Classification | Not Classified | [4] |

| EPA Safer Chemical Status | Green circle - low concern | [4] |

Mechanism of Action in Biological Systems: Interaction with the Skin

The primary biological system with which this compound is designed to interact is the skin. Its mechanism of action is not one of a classic ligand-receptor interaction but rather a modulation of the skin's physical and cellular properties.

Interaction with the Stratum Corneum and Skin Barrier Function

As a mild surfactant, this compound interacts with the lipid and protein components of the stratum corneum. This interaction is characterized by:

-

Low Irritation Potential: Compared to harsher anionic surfactants, APGs like this compound exhibit a lower potential for skin irritation, making them suitable for sensitive skin formulations.[5]

-

Moisturizing Properties: this compound can act as a humectant, helping to attract and retain moisture in the skin, thereby supporting the skin's natural barrier function.[5]

-

Enhancement of Skin Barrier Recovery: Studies on related alkyl glucosides have suggested they can accelerate the regeneration of the skin barrier function after irritation.[6] A proposed mechanism for this effect is the enhancement of keratinocyte differentiation.[7]

Caption: Interaction of this compound with the skin barrier.

Cellular Level Interactions: Keratinocyte Differentiation

While direct modulation of specific signaling pathways by this compound has not been extensively documented, studies on similar short-chain alkyl glucosides have shown effects on keratinocyte behavior. For instance, ethyl alpha-D-glucoside has been observed to accelerate the formation of cornified envelopes and the expression of differentiated keratin (B1170402) (K1) in human keratinocytes in vitro.[7] This suggests that the interaction of the glucoside with the cell membrane may trigger downstream signaling events that promote differentiation, contributing to a healthier skin barrier.

Caption: Proposed influence on keratinocyte differentiation.

Role in Drug Delivery and Formulation

The surfactant properties of this compound make it a valuable component in drug delivery systems, particularly for topical and transdermal applications. Its ability to form emulsions and solubilize poorly water-soluble active pharmaceutical ingredients (APIs) can enhance their bioavailability and stability within a formulation.

Experimental Protocols

In Vitro Evaluation of Skin Irritation Potential

-

Method: Reconstructed Human Epidermis (RhE) Test (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

Prepare various concentrations of this compound in a suitable vehicle (e.g., phosphate-buffered saline).

-

Apply the test solutions to the surface of the RhE tissue constructs.

-

Incubate for a defined period (e.g., 60 minutes).

-

Rinse the tissues and incubate for a post-exposure period (e.g., 42 hours).

-

Assess cell viability using the MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

-

Assessment of Skin Barrier Function Enhancement

-

Method: Transepidermal Water Loss (TEWL) measurement on human volunteers.

-

Procedure:

-

Induce mild skin irritation on a defined area of the forearm using a known irritant (e.g., sodium lauryl sulfate).

-

Measure baseline TEWL using a tewameter.

-

Apply a formulation containing this compound to the irritated area.

-

Measure TEWL at regular intervals (e.g., 24, 48, 72 hours) and compare to an untreated control site. A faster return to baseline TEWL indicates enhancement of barrier recovery.

-

Caption: Experimental workflow for assessing biological effects.

Quantitative Data Summary

Quantitative data on the specific biological activity of this compound is limited. However, data from studies on alkyl polyglucosides provide relevant insights.

Table 2: Summary of Biological Effects of Alkyl Polyglucosides

| Endpoint | Observation | Concentration/Dose | Source |

| Skin Irritation | Do not irritate the skin at concentrations below 30% | < 30% | [3] |

| Estrogenic/Anti-estrogenic Effects | No indications of estrogenic or anti-estrogenic effects in MCF-7 E-Screen and reporter gene assays | Up to 1000x estradiol (B170435) concentration | [2] |

| Reproductive Toxicity | No effects on fertility in a one-generation screening assay in rats | Up to 1000 mg/kg bw/day | [2] |

| Embryo/Fetotoxicity & Teratogenicity | No effects noted in a segment II study in rats | Up to 1000 mg/kg bw/day | [2] |

Conclusion

The mechanism of action of this compound in biological systems is primarily driven by its physicochemical properties as a non-ionic surfactant. Its main biological interaction is with the skin, where it demonstrates low irritation potential and may contribute to the maintenance and recovery of the skin barrier function, potentially through effects on keratinocyte differentiation. For drug development professionals, this compound serves as a safe and effective excipient for topical formulations, with its primary role being the enhancement of product stability and aesthetics, and potentially improving skin compatibility. Further research into its specific interactions with membrane lipids and proteins could unveil more nuanced biological effects relevant to advanced dermatological applications.

References

- 1. Butyl Glucoside | C10H20O6 | CID 111068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dotachem.com [dotachem.com]

- 3. ewg.org [ewg.org]

- 4. This compound | C10H20O6 | CID 11107340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What are the advantages of using alkyl glycosides in cosmetics?-farmachems.com [farmachems.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of ethyl alpha-D-glucoside on skin barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Butyl D-glucoside: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl D-glucoside, a naturally occurring alkyl polyglucoside, has garnered interest within the scientific community for its potential applications. This technical guide provides a comprehensive overview of its natural sources, supported by available data and experimental methodologies. While its presence in the plant kingdom is established, quantitative data remains sparse, highlighting an area ripe for further investigation. This document aims to consolidate the current knowledge and provide a foundation for future research and development.

Natural Occurrence of this compound

This compound has been identified in at least two plant species:

-

Japanese Morning Glory (Ipomoea nil) : This flowering plant is a known source of this compound.[1]

-

Apricot (Prunus armeniaca) : This widely cultivated fruit tree also contains this compound.[1]

While these sources are confirmed, there is a notable contradiction in the literature, with at least one source suggesting that this compound is not found in nature. However, the repeated identification in specific plant species suggests a natural origin. Further research is necessary to resolve this discrepancy and to explore a wider range of plant species for its presence.

Quantitative Data

Currently, there is a significant lack of publicly available quantitative data on the concentration of this compound in its natural sources. The existing literature primarily focuses on the identification and qualitative presence of the compound. This data gap presents a key opportunity for future research to determine the yield and viability of these natural sources for potential extraction and application.

Experimental Protocols

Detailed experimental protocols for the specific extraction, isolation, and quantification of this compound from Ipomoea nil and Prunus armeniaca are not extensively documented in the available literature. However, general methodologies for the analysis of glycosides in plant materials can be adapted.

General Extraction and Analysis Workflow

The following diagram illustrates a general workflow for the extraction and analysis of glycosides from plant material, which can be tailored for this compound.

Caption: General workflow for glycoside extraction and analysis.

Methodologies for Key Experiments:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the separation and quantification of glycosides. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. Detection can be achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the non-volatile this compound would require derivatization to increase its volatility. This typically involves silylation to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. The derivatized sample is then injected into the GC-MS system for separation and identification based on its mass spectrum.

Biosynthesis of Alkyl Glucosides in Plants

The biosynthesis of alkyl glucosides in plants is a complex process involving the transfer of a glucose molecule from a donor, such as UDP-glucose, to an alcohol acceptor. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).

The following diagram illustrates the general enzymatic synthesis of an alkyl glucoside.

References

An In-depth Technical Guide to Butyl D-glucoside: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Butyl D-glucoside, a notable alkyl polyglucoside. It details established experimental protocols for its synthesis, purification, and analysis, offering a valuable resource for its application in research and development.

Core Physical and Chemical Properties

This compound (C₁₀H₂₀O₆) is a non-ionic surfactant valued for its biodegradability and low toxicity.[1] Its amphiphilic nature, stemming from a hydrophilic glucose head and a hydrophobic butyl tail, makes it an effective solubilizing and cleansing agent in various formulations.[2]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₆ | PubChem[1] |

| Molecular Weight | 236.26 g/mol | PubChem[1] |

| IUPAC Name | (3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem[1] |

| CAS Number | 31387-97-0 | PubChem[1] |

| Melting Point | 66-67 °C | ChemicalBook |

| Boiling Point (Predicted) | 412.0 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | ChemicalBook |

| Topological Polar Surface Area | 99.4 Ų | PubChem[1] |

| Exact Mass | 236.12598835 Da | PubChem[1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established chemical and enzymatic processes.

I. Synthesis of this compound (Fischer Glycosidation)

This protocol describes a common method for the synthesis of this compound via Fischer glycosidation, which involves the acid-catalyzed reaction of D-glucose with n-butanol.

Materials:

-

Anhydrous D-(+)-glucose

-

n-butanol

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Neutralizing agent (e.g., potassium hydroxide (B78521) solution)

-

Round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Vacuum source

Procedure:

-

Reaction Setup: In a four-necked round-bottom flask, combine anhydrous D-(+)-glucose and n-butanol. A typical molar ratio of butanol to glucose ranges from 4:1 to 10:1.

-

Catalyst Addition: Add the acid catalyst to the mixture. The amount of catalyst is typically between 0.005 to 0.02 moles per mole of glucose used.

-

Reaction Conditions: Heat the mixture to reflux temperature (approximately 105-120°C) with constant stirring (e.g., 350 rpm). The reaction is monitored for the consumption of glucose.

-

Water Removal: The water formed during the reaction can be removed by distillation, often under a slight vacuum, to drive the reaction to completion.

-

Neutralization: Once the reaction is complete, cool the mixture and neutralize the acid catalyst by adding a suitable base, such as a potassium hydroxide solution, until the pH is between 8 and 10.

-

Initial Purification: The resulting mixture is filtered to remove any solid byproducts.

II. Purification of this compound

This protocol outlines the steps to purify the synthesized this compound.

Materials:

-

Crude this compound reaction mixture

-

Rotary evaporator

-

Vacuum pump

-

Ethyl acetate (B1210297)

-

Water

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Solvent Removal: Remove the excess n-butanol from the neutralized reaction mixture using a rotary evaporator under vacuum.

-

Liquid-Liquid Extraction: Dissolve the resulting residue in water and extract with ethyl acetate. The this compound will preferentially partition into the organic phase.

-

Drying: Dry the ethyl acetate phase over anhydrous sodium sulfate.

-

Final Concentration: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to yield the purified this compound, which may crystallize upon removal of the solvent.

III. Analytical Characterization

The following are key analytical techniques used to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the glucose unit and the butyl chain. The anomeric proton (H-1 of the glucose ring) is typically observed as a doublet in the region of δ 4.2-4.5 ppm. The remaining glucose protons appear in the δ 3.2-3.9 ppm range, while the protons of the butyl group resonate further upfield.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms. The anomeric carbon (C-1) is typically found around δ 100-104 ppm. The other glucose carbons resonate in the δ 60-80 ppm region, and the butyl chain carbons appear at higher field strengths.

2. Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to identify the key functional groups present in this compound.

-

A broad absorption band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibrations of the hydroxyl groups.

-

Strong peaks around 2922 and 2854 cm⁻¹ are attributed to the C-H stretching vibrations of the butyl chain's CH₂ groups.

-

The C-O-C stretching vibration of the glycosidic bond is typically observed around 1024 cm⁻¹.

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Under electrospray ionization (ESI), the molecule can be detected as a sodium adduct [M+Na]⁺.

-

Collision-induced dissociation (CID) of the parent ion will lead to fragmentation, with a characteristic loss of the butoxy group or cleavage of the glycosidic bond, providing structural confirmation. The fragmentation of glycosides can also involve cross-ring cleavages of the sugar moiety.[3][4]

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocols.

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Applications

While this compound is primarily recognized for its surfactant properties in cosmetic and cleaning formulations, its potential in the pharmaceutical field is an area of growing interest.[2] As a biocompatible and biodegradable excipient, it can be used to enhance the solubility and stability of poorly water-soluble drugs. The broader class of alkyl glucosides has been explored for applications in drug delivery systems. Further research is warranted to explore any specific interactions of this compound with biological signaling pathways, which could open new avenues for its use in drug development beyond its role as a formulation aid. Currently, there is no substantial evidence in the reviewed literature to suggest a direct role for this compound in modulating specific cellular signaling pathways.

References

- 1. This compound | C10H20O6 | CID 11107340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of Butyl-β-D-Galactoside in the Ternary System: Acetone/1-Butanol/Aqueous Solution [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Butyl D-glucoside in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl D-glucoside, a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family, is gaining significant attention across various industries, including pharmaceuticals, due to its favorable ecotoxicological profile, biodegradability, and mildness.[1] Comprising a hydrophilic glucose head and a four-carbon butyl tail, its behavior in aqueous environments is critical for its application in drug delivery systems, formulations, and other research contexts. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions, presenting available quantitative data, detailed experimental protocols, and visualizations of key concepts.

Solubility of this compound

The solubility of this compound in aqueous solutions is a key parameter influencing its formulation and application. As a short-chain alkyl glucoside, it is generally considered to be water-soluble.[1][2]

Aqueous Solubility

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Solubility (g/L) |

| 25 | ~217.5 (estimated)[3] |

Factors Affecting Solubility

Effect of pH: Alkyl polyglucosides are known to be stable and soluble across a wide pH range, a desirable characteristic for various formulations.[1][2] Specific quantitative data on how pH variations affect the solubility of this compound is scarce, but its non-ionic nature suggests that its solubility is largely independent of pH in the absence of chemical degradation.

Effect of Electrolytes: The presence of high concentrations of electrolytes can influence the solubility of non-ionic surfactants, a phenomenon known as the "salting-out" effect. While specific data for this compound is limited, alkyl polyglucosides, in general, exhibit good tolerance to high electrolyte concentrations.[1]

Stability of this compound

The stability of this compound in aqueous solutions is a critical factor for determining its shelf-life and compatibility with other formulation components. The primary degradation pathway for glucosides is hydrolysis of the glycosidic bond, which can be influenced by pH, temperature, and the presence of enzymes.

Chemical Stability: Hydrolysis

The glycosidic bond in this compound can be cleaved through acid- or base-catalyzed hydrolysis. Alkyl polyglucosides are generally considered to be stable in strong acids and bases.[1]

Base-Catalyzed Hydrolysis: this compound is also susceptible to hydrolysis under alkaline conditions. The rate of hydrolysis is dependent on the concentration of hydroxide (B78521) ions and the temperature.

Neutral Hydrolysis: At neutral pH, the rate of hydrolysis is generally slow but can be accelerated by increased temperatures.

Table 2: Qualitative Stability of this compound in Aqueous Solutions

| Condition | Stability | Degradation Pathway |

| Acidic (e.g., pH < 4) | Generally stable, but hydrolysis can occur, especially at elevated temperatures. | Acid-catalyzed hydrolysis of the glycosidic bond. |

| Neutral (pH ~7) | Stable under ambient conditions. | Slow hydrolysis at elevated temperatures. |

| Alkaline (e.g., pH > 10) | Generally stable, but hydrolysis can occur, especially at elevated temperatures. | Base-catalyzed hydrolysis of the glycosidic bond. |

Thermal Stability

The thermal stability of this compound is an important consideration for processing and storage. While specific degradation kinetics are not available, theoretical studies on the thermal degradation of a similar compound, methyl β-D-glucoside, suggest that intramolecular nucleophilic substitution at the anomeric carbon is a plausible degradation pathway.[6]

Enzymatic Stability

β-glucosidases are enzymes that can specifically catalyze the hydrolysis of β-glycosidic bonds, such as the one present in this compound, to release glucose and the corresponding alcohol.[7] This enzymatic degradation is a key aspect of the biodegradability of alkyl polyglucosides. The kinetics of this reaction are typically described by the Michaelis-Menten model.

Table 3: Factors Influencing the Stability of this compound

| Factor | Effect on Stability |

| pH | Hydrolysis is catalyzed by both acidic and alkaline conditions. |

| Temperature | Higher temperatures accelerate the rate of hydrolysis. |

| Enzymes (β-glucosidases) | Catalyze the hydrolysis of the glycosidic bond. |

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility by the Gravimetric Method

This protocol outlines a classical gravimetric method to determine the solubility of this compound in water at a given temperature.[2][8]

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatic water bath

-

Analytical balance

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters)

-

Pre-weighed evaporation dishes

-

Drying oven

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of water in a conical flask.

-

Place the sealed flask in a thermostatic water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to avoid temperature-induced precipitation.

-

Filtration: Immediately filter the supernatant through a syringe filter (with a pore size appropriate to remove undissolved particles, e.g., 0.45 µm) into a pre-weighed evaporation dish.

-

Evaporation: Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the water without degrading the this compound (e.g., 60-80°C) until a constant weight is achieved.

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of water = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g water) = (Mass of dissolved this compound / Mass of water) x 100

-

Protocol 2: Stability Study of this compound under Acidic/Basic Conditions

This protocol describes a method to assess the chemical stability of this compound in aqueous solutions at different pH values and temperatures.

Materials:

-

This compound

-

Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Temperature-controlled incubators or water baths

-

HPLC system with a suitable detector (e.g., ELSD or RI)

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in each of the selected buffer solutions at a known concentration.

-

Incubation: Aliquot the solutions into sealed vials and place them in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C).

-

Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a vial from each condition.

-

Quenching (if necessary): If the reaction is rapid, it may be necessary to neutralize the sample to stop the hydrolysis before analysis.

-

Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method (see Protocol 3).

-

Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics, plot ln[Concentration] vs. time).

Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), which is essential for stability studies.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector. Since this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended.

-

Column: A reversed-phase C18 column is typically suitable for the separation of alkyl glucosides.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. The exact gradient program will need to be optimized.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent to create a calibration curve.

-

Sample Preparation: Dilute the samples from the stability study (Protocol 2) to fall within the concentration range of the calibration curve.

-

Injection: Inject a fixed volume of the standards and samples onto the HPLC system.

-

Data Acquisition and Analysis: Integrate the peak corresponding to this compound and determine its area.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation of the calibration curve to determine the concentration of this compound in the unknown samples.

Signaling Pathways and Logical Relationships

The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This can occur through chemical (acid or base catalysis) or enzymatic routes. The following diagram illustrates these logical relationships.

Conclusion

This compound is a highly water-soluble non-ionic surfactant with good stability in a wide range of aqueous conditions. Its solubility and stability are critical parameters for its successful application in pharmaceutical formulations and other scientific research. While general qualitative information is available, there is a need for more comprehensive quantitative data on the solubility of this compound as a function of temperature and pH, as well as specific kinetic data for its degradation under various conditions. The experimental protocols provided in this guide offer a framework for researchers to generate this valuable data, enabling a more thorough understanding and optimized use of this promising excipient.

References

- 1. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]

- 2. pharmajournal.net [pharmajournal.net]

- 3. researchgate.net [researchgate.net]

- 4. web.viu.ca [web.viu.ca]

- 5. THE ACID HYDROLYSIS OF GLYCOSIDES: II. EFFECT OF SUBSTITUENTS AT C-5 | Semantic Scholar [semanticscholar.org]

- 6. Thermal degradation of methyl beta-D-glucoside. a theoretical study of plausible reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

Butyl D-glucoside molecular weight and formula

An In-depth Technical Guide on Butyl D-glucoside: Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of molecules like this compound is paramount. This guide provides a concise summary of its molecular formula and weight, presented in a clear, tabular format for ease of reference.

Core Molecular Data of this compound

The fundamental molecular attributes of this compound are summarized below. This data is essential for a variety of experimental and computational applications, including stoichiometry calculations, analytical characterization, and molecular modeling.

| Property | Value |

| Molecular Formula | C10H20O6[1][2][3][4][5] |

| Molecular Weight | 236.26 g/mol [1][2][3][5] |

This information serves as a foundational element for further research and development activities involving this compound.

Visualization of Molecular Composition

To illustrate the elemental composition of this compound, the following diagram provides a logical relationship between the constituent parts of its molecular formula.

Caption: Logical relationship of this compound's molecular formula.

References

- 1. This compound | C10H20O6 | CID 11107340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl Glucoside | C10H20O6 | CID 111068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 31387-97-0 [chemicalbook.com]

- 4. Cas 29074-04-2,T-BUTYL D-GLUCOSIDE | lookchem [lookchem.com]

- 5. T-Butyl D-glucoside | C10H20O6 | CID 59596887 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of Butyl D-Glucoside

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of Butyl D-glucoside, a biodegradable non-ionic surfactant with applications in various fields, including pharmaceuticals and drug delivery. The guide covers the core principles, detailed experimental protocols, and quantitative data for the synthesis, primarily focusing on the use of β-glucosidases and, to a lesser extent, lipases.

Introduction

This compound is an alkyl polyglucoside (APG) that offers advantages such as low toxicity, excellent biodegradability, and good surface activity.[1] Traditional chemical synthesis methods often require harsh conditions and toxic catalysts. Enzymatic synthesis provides a green and highly selective alternative, operating under mild conditions to produce this compound. The primary enzymatic routes involve β-glucosidases, which catalyze the formation of a glycosidic bond between D-glucose and butanol.

Enzymatic Pathways for this compound Synthesis

The enzymatic synthesis of this compound by β-glucosidase can proceed through two main pathways: reverse hydrolysis and transglycosylation.[1][2]

-

Reverse Hydrolysis: In this thermodynamically controlled process, the enzyme catalyzes the direct condensation of D-glucose and butanol. High substrate concentrations are typically required to shift the equilibrium towards synthesis.

-

Transglycosylation: This kinetically controlled process involves a glycosyl donor (other than glucose, such as cellobiose (B7769950) or p-nitrophenyl-β-D-glucopyranoside) and an acceptor (butanol). The enzyme transfers the glucosyl moiety from the donor to the acceptor.

Both pathways proceed through a retaining mechanism, involving the formation of a covalent glycosyl-enzyme intermediate, which ensures the stereochemistry at the anomeric carbon is retained, resulting in the desired β-anomer.[1]

Below is a diagram illustrating the general enzymatic synthesis of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound and related alkyl glucosides.

Table 1: Optimization of this compound Synthesis using β-Glucosidase from Bitter Almonds[3]

| Parameter | Optimal Value | Butyl Glucoside Concentration (g/L) | Conversion Yield (%) |

| Temperature (°C) | 44.7 | 41.6 | Not Specified |

| Water/Butanol Volume Ratio (%) | 17.6 | 41.6 | Not Specified |

| Glucose Concentration (g/L) | 199.2 | 41.6 | Not Specified |

| Enzyme Concentration (g/L) | 2.5 | 41.6 | Not Specified |

Table 2: Synthesis of n-Alkyl-D-Glucosides using Amyloglucosidase[4]

| Alkyl Glucoside | pH | Yield (%) |

| n-Butyl-D-glucoside | 4.0 | 28 |

| n-Butyl-D-glucoside | 5.0 | 16 |

Detailed Experimental Protocols

β-Glucosidase-Catalyzed Synthesis of this compound

This protocol is based on the optimized conditions reported for β-glucosidase from bitter almonds.[3]

Materials:

-

D-glucose

-

n-Butanol

-

β-glucosidase from bitter almonds (e.g., Sigma-Aldrich)

-

Citrate-phosphate buffer (pH to be optimized, typically around 4-6)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform (B151607)/methanol mixture)

Procedure:

-

Reaction Setup: In a sealed reaction vessel, prepare the reaction mixture with a water/butanol volume ratio of 17.6%. Dissolve D-glucose to a final concentration of 199.2 g/L in the aqueous phase (citrate-phosphate buffer).

-

Enzyme Addition: Add β-glucosidase to a final concentration of 2.5 g/L.

-

Incubation: Incubate the reaction mixture at 44.7°C with constant stirring for a predetermined time (e.g., 24-72 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Termination: After the desired conversion is reached, terminate the reaction by heating the mixture to denature the enzyme (e.g., 90°C for 10 minutes) or by adding a solvent like ethyl acetate to extract the product.

-

Purification:

-

Filter the reaction mixture to remove the denatured enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting syrup by silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of chloroform to methanol) to separate this compound from unreacted glucose and butanol.[5]

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]

Lipase-Catalyzed Synthesis of this compound (General Protocol)

While less common for direct glucosylation, lipases can be used for the esterification of a glucoside. For the synthesis of a related compound, butyl dihydrocaffeate, a lipase (B570770) from Candida antarctica (CALB) was used.[5][7] A similar transesterification approach could be adapted for this compound. This protocol is a general guideline.

Materials:

-

A suitable glucosyl donor (e.g., ethyl D-glucoside)

-

n-Butanol

-

Immobilized lipase (e.g., Novozym 435, which is CALB immobilized on acrylic resin)

-

Anhydrous organic solvent (e.g., 2-methyl-2-butanol)[8]

-

Molecular sieves

Procedure:

-

Reaction Setup: In a dry, sealed reaction vessel, dissolve the glucosyl donor and n-butanol in the organic solvent. Add molecular sieves to maintain anhydrous conditions.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Incubation: Incubate the mixture at a suitable temperature (e.g., 50-60°C) with constant shaking.

-

Monitoring and Termination: Monitor the reaction by TLC or HPLC. Once the reaction is complete, filter off the immobilized enzyme for potential reuse.

-

Purification: Remove the solvent under reduced pressure and purify the product by silica gel column chromatography.

-

Characterization: Characterize the final product using NMR and MS.

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the enzymatic mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of the enzymatic synthesis of butyl glucoside using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ir.cftri.res.in [ir.cftri.res.in]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Toxicological Profile of Butyl D-glucoside for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl D-glucoside, a member of the alkyl polyglucoside (APG) family, is a non-ionic surfactant synthesized from renewable resources, specifically D-glucose and n-butanol. Its favorable environmental profile and mild surfactant properties have led to its use in various consumer products. For research and drug development applications, a thorough understanding of its toxicological profile is paramount to ensure safety and predict potential biological interactions. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including quantitative data, detailed experimental methodologies, and an exploration of its metabolic fate.

Executive Summary of Toxicological Data

The toxicological profile of this compound is largely favorable, characterized by low acute toxicity and low potential for skin irritation at typical use concentrations. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl glucosides, including this compound, are safe for use in cosmetics when formulated to be non-irritating.[1][2] While specific quantitative toxicity data for this compound is limited, data from structurally similar alkyl glucosides and the broader APG category provide a strong basis for safety assessment.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and related alkyl glucosides. It is important to note that much of the data is derived from studies on the broader category of alkyl polyglucosides or from read-across approaches with structurally similar molecules.

Table 1: Acute Toxicity Data

| Test Substance | Endpoint | Species | Route | Value | Reference |

| D-Glucopyranose, oligomeric, butyl glycoside (read-across for this compound) | LD50 | Rat | Oral | > 2000 mg/kg bw | ECHA Dossier |

| Alkyl Polyglucosides | LD50 | Rat | Oral | > 2000 mg/kg bw | [3][4] |

| n-Butyl Alcohol (metabolite) | LD50 | Rat | Oral | 790 - 4360 mg/kg | [1] |

| Alkyl Polyglucosides | LD50 | Rabbit | Dermal | > 2000 mg/kg bw | [3] |

| n-Butyl Alcohol (metabolite) | LD50 | Rabbit | Dermal | 4200 mg/kg | [1] |

Table 2: Irritation Data

| Test Substance | Assay | Species | Concentration | Result | Reference |

| Alkyl Polyglucosides | Skin Irritation | Not Specified | < 30% | Not irritating | [3] |

| Caprylyl/Capryl Glucoside | Skin Irritation | Rabbit | 3% and 9% (a.i.) | Slight irritation | [1] |

| Caprylyl/Capryl Glucoside | Skin Irritation | Rabbit | 27% (a.i.) | Moderate irritation | [1] |

| LA 409 (Alkyl Polyglucoside) | Eye Irritation (OECD 405) | Rabbit | 0.1 ml | Reversible mild to moderate irritation | [5] |

| Caprylyl/Capryl Glucoside | Eye Irritation | Rabbit | 70% (a.i.) | Moderately to highly irritating | [1] |

Table 3: Sensitization Data

| Test Substance | Assay | Species | Result | Reference |

| Alkyl Polyglucosides | Dermal Sensitization | Not Specified | Not a sensitizer | [6] |

| Decyl Glucoside | Skin Sensitization | Human | Increased rate of sensitization noted in patch testing | [7] |

Table 4: Repeated Dose Toxicity Data

| Test Substance | Study Duration | Species | Route | NOAEL | Effect | Reference |

| Caprylyl/Capryl Glucoside | 2 weeks | Rabbit | Dermal (non-occlusive) | 0.18 g a.i./kg | Systemic toxicity | [1][8] |

| Alkyl Polyglucosides | One-generation screening | Rat | Oral | 1000 mg/kg bw/day | No effects on fertility | [9] |

| Alkyl Polyglucosides | Segment II (teratogenicity) | Rat | Oral | 1000 mg/kg bw/day | No teratogenic effects | [9] |

Table 5: Genotoxicity/Mutagenicity Data

| Test Substance | Assay | Result | Reference |

| Alkyl Polyglucosides | Ames Test | Negative | [6] |

| Glyceryl Glucoside | Bacterial Reverse Mutation Study | Not mutagenic | [10] |

| Glyceryl Glucoside | In vitro Mammalian Chromosome Aberration Test | Not genotoxic | [10] |

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on OECD guidelines, which are the international standard for chemical safety testing.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity is typically determined using a sequential dosing method to minimize the number of animals used.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females as they are generally more sensitive) are used.

-

Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Sequential Dosing: The dosing of subsequent animals is dependent on the outcome of the previously dosed animal. The procedure is designed to classify the substance into one of five toxicity categories.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[11]

Methodology:

-

Test Animal: A single albino rabbit is typically used for the initial test.

-

Test Site Preparation: The fur on the back of the animal is clipped.

-

Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[11]

-

Exposure: The exposure period is typically 4 hours.[11]

-

Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours.[12] Observations may continue for up to 14 days to assess reversibility.[11]

-

Scoring: The reactions are scored using a standardized grading system.

References

- 1. cir-safety.org [cir-safety.org]

- 2. Safety assessment of decyl glucoside and other alkyl glucosides as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ewg.org [ewg.org]

- 4. ewg.org [ewg.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ewg.org [ewg.org]

- 7. Alkyl Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. Investigations on the effects of alkyl polyglucosides on development and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for Butyl D-glucoside in Membrane Protein Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of integral membrane proteins from their native lipid bilayer environment is a critical first step for a wide range of biochemical and structural studies. The choice of detergent is paramount to preserving the structural integrity and biological activity of the protein of interest. Butyl D-glucoside is a non-ionic detergent belonging to the alkyl glucoside family, which are known for their mild yet effective solubilizing properties. This document provides detailed application notes and an adapted protocol for the use of this compound in the extraction of membrane proteins.

Disclaimer: this compound is not as widely documented for membrane protein extraction as other alkyl glucosides like Octyl D-glucoside. The provided protocols are adapted from established methods for closely related detergents and should be used as a starting point for optimization.

Detergent Properties and Comparison

Alkyl glucosides are characterized by a hydrophilic glucose headgroup and a hydrophobic alkyl chain. The length of the alkyl chain significantly influences the detergent's properties, such as its Critical Micelle Concentration (CMC) and aggregation number. Shorter alkyl chains, as in this compound, generally lead to a higher CMC, which can be advantageous for easy removal by dialysis. Below is a table comparing the physicochemical properties of this compound with other commonly used non-ionic detergents.

| Detergent | Chemical Formula | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |

| This compound | C₁₀H₂₀O₆ | 236.26[1] | Not widely reported | Not widely reported |

| n-Octyl-β-D-glucopyranoside (OG) | C₁₄H₂₈O₆ | 292.37 | ~18-25[2][3][4][5] | ~27-100[2][3][5] |

| n-Decyl-β-D-maltopyranoside (DM) | C₂₂H₄₂O₁₁ | 482.56 | 1.7 | 85 |

| n-Dodecyl-β-D-maltopyranoside (DDM) | C₂₄H₄₆O₁₁ | 510.62 | 0.17 | 140 |

| Triton X-100 | (C₂H₄O)nC₁₄H₂₂O | ~625 | 0.24 | 140 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction of membrane proteins using this compound. This protocol is adapted from established methods for n-Octyl-β-D-glucopyranoside and should be optimized for your specific protein and cell type.

Protocol 1: Extraction of Integral Membrane Proteins from Cultured Cells

Materials:

-

Cell pellet (from ~10⁷ to 10⁸ cells)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

-

Solubilization Buffer: Lysis Buffer containing this compound

-

Microcentrifuge

-

Sonicator (optional)

Procedure:

-

Cell Harvesting:

-

Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

-

Cell Lysis:

-

Resuspend the cell pellet in 1-2 mL of ice-cold Lysis Buffer per 10⁷ cells.

-

Incubate on ice for 15-30 minutes with occasional gentle vortexing.

-

For enhanced lysis, sonicate the sample on ice using short pulses.

-

-

Removal of Insoluble Debris:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet nuclei, unbroken cells, and other large debris.

-

Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube. This fraction contains the cell membranes.

-

-

Membrane Solubilization:

-

To the membrane-containing supernatant, add this compound from a stock solution to a final concentration above its expected CMC. A starting concentration of 1-2% (w/v) is recommended for initial optimization.

-

Incubate the mixture on a rotator or with gentle agitation for 30-60 minutes at 4°C. The optimal incubation time may vary depending on the protein.

-

-

Isolation of Solubilized Membrane Proteins:

-

Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the insoluble, unextracted membrane fraction.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Downstream Processing:

-

The solubilized membrane proteins are now ready for downstream applications such as immunoprecipitation, affinity chromatography, or functional assays.

-

If required, this compound can be removed by dialysis due to its likely high CMC.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for membrane protein extraction using an alkyl glucoside detergent like this compound.

Caption: General workflow for membrane protein extraction.

Example Signaling Pathway: GPCR Signaling

Membrane proteins, such as G-protein coupled receptors (GPCRs), are key players in cellular signaling. The following diagram illustrates a simplified GPCR signaling cascade, a common subject of study following membrane protein extraction.[6][7][8][9]

Caption: Simplified G-protein coupled receptor signaling pathway.

References

- 1. This compound | C10H20O6 | CID 11107340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 3. Anatrace.com [anatrace.com]

- 4. agscientific.com [agscientific.com]

- 5. Octyl-β-D-Glucoside › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]

- 6. cusabio.com [cusabio.com]

- 7. sinobiological.com [sinobiological.com]

- 8. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for Butyl D-glucoside in Cell Lysis Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl D-glucoside is a non-ionic surfactant increasingly utilized in biochemical applications, particularly in the formulation of cell lysis buffers. Its amphipathic nature, with a hydrophilic glucose head group and a short hydrophobic butyl tail, allows for the effective disruption of cell membranes to release intracellular contents while being mild enough to preserve the native structure and function of many proteins. This property is especially critical for downstream applications that require active proteins, such as enzyme assays, immunoprecipitation, and the study of protein-protein interactions.

Compared to harsher ionic detergents like Sodium Dodecyl Sulfate (SDS), this compound and other alkyl glucosides are non-denaturing. They primarily disrupt lipid-lipid and lipid-protein interactions within the cell membrane, leaving protein-protein interactions largely intact. This makes this compound an excellent choice for studies where the preservation of protein complexes and biological activity is paramount. Its well-defined chemical structure and typically high critical micelle concentration (CMC) facilitate its removal by dialysis, a significant advantage for sample purification and analysis.

Physicochemical Properties and Performance

While specific quantitative data comparing the protein yield of this compound to other detergents is not extensively available in the public domain, its performance can be inferred from its physicochemical properties and the behavior of structurally similar alkyl glucosides, such as n-octyl-β-D-glucopyranoside. The choice of detergent and its concentration is critical and should be optimized for the specific cell type and downstream application.

| Property | This compound (n-Butyl β-D-glucopyranoside) | n-Octyl-β-D-glucopyranoside (for comparison) | Triton X-100 (for comparison) |

| Molecular Weight | 236.26 g/mol [1] | 292.37 g/mol [2] | ~625 g/mol |

| Detergent Class | Non-ionic | Non-ionic[2] | Non-ionic[3] |

| Critical Micelle Concentration (CMC) | Data not readily available | 20-25 mM[2][4] | 0.2-0.9 mM |

| Aggregation Number | Data not readily available | ~27-100[5] | ~100-155 |

| Denaturing Action | Non-denaturing | Non-denaturing[2] | Generally non-denaturing[3] |

| Dialyzable | Expected to be readily dialyzable due to anticipated high CMC | Yes, due to high CMC[2][4] | No, due to low CMC |

Experimental Protocols

The following are general protocols for cell lysis using a this compound-based buffer. The optimal concentration of this compound should be determined empirically for each specific application but typically ranges from 0.5% to 2.0% (w/v).

Protocol 1: Lysis of Adherent Mammalian Cells

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

This compound Lysis Buffer (see recipe below)

-

Protease and Phosphatase Inhibitor Cocktails

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

This compound Lysis Buffer Recipe (100 mL):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% (w/v) this compound

-

Add protease and phosphatase inhibitors fresh before use.

Procedure:

-

Place the cell culture dish on ice and aspirate the culture medium.

-

Aspirate the PBS completely and add an appropriate volume of ice-cold this compound Lysis Buffer (e.g., 500 µL for a 10 cm dish).

-

Incubate the dish on ice for 15-20 minutes.[7]

-

Using a pre-chilled cell scraper, gently scrape the cells off the surface of the dish.[8]

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the lysate gently for 15 seconds.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]

-

Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

Determine the protein concentration using a compatible protein assay (e.g., BCA assay). The lysate is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Lysis of Bacterial Cells

Materials:

-

Lysis Buffer (see recipe below)

-

DNase I

-

Protease Inhibitor Cocktail

-

Microcentrifuge tubes, pre-chilled

-

Sonicator (optional)

-

Microcentrifuge

Bacterial Lysis Buffer Recipe (100 mL):

-

50 mM Tris-HCl, pH 8.0

-

150 mM NaCl

-

1% (w/v) this compound

-

Add protease inhibitors fresh before use.

Procedure:

-

Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 1/4 of the original culture volume of ice-cold Lysis Buffer.

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[1]

-

For viscous lysates due to high DNA content, add DNase I to a final concentration of 10 µg/mL and 5 mM MgCl₂ and incubate on ice for 15 minutes.

-

If necessary for more resistant bacteria, sonicate the suspension on ice. Use short bursts (e.g., 3-4 cycles of 20 seconds on, 30 seconds off) to avoid overheating and protein denaturation.[9]

-

Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant to a fresh, pre-chilled tube.

-

Determine the protein concentration using a compatible protein assay. The lysate is now ready for use or storage at -80°C.

Downstream Application Compatibility

The choice of lysis buffer detergent can significantly impact downstream assays.

-

Protein Assays: this compound, as a non-ionic detergent, is generally more compatible with the BCA protein assay than the Bradford assay. High concentrations of most detergents can interfere with the Bradford assay by causing the dye to precipitate.[10] If using the Bradford assay, it is crucial to include the lysis buffer in the standard curve and keep the detergent concentration as low as possible.

-

Enzyme Assays (e.g., Kinase Assays): The mild, non-denaturing nature of this compound is advantageous for preserving the activity of enzymes like kinases. However, it is always recommended to perform a control experiment to ensure the detergent itself does not interfere with the assay's detection method (e.g., fluorescence or luminescence).[11][12]

-

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): Lysis buffers containing this compound are well-suited for IP and Co-IP as they effectively solubilize membrane proteins while preserving protein-protein interactions.[6]

Visualizations

Experimental Workflow for Mammalian Cell Lysis

Caption: Workflow for mammalian cell lysis using this compound.

Representative Signaling Pathway: EGFR Signaling

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is commonly studied using cell lysates. The preservation of protein kinases in their active state is crucial for such studies, making a mild detergent like this compound a suitable choice for cell lysis.

Caption: Simplified EGFR signaling cascade.

References

- 1. Protocols · Benchling [benchling.com]

- 2. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]

- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Anatrace.com [anatrace.com]

- 6. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Lysis of Mammalian Cells [users.uoi.gr]

- 9. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]

- 10. citeqbiologics.com [citeqbiologics.com]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 12. reactionbiology.com [reactionbiology.com]

Application Notes & Protocols: Butyl D-glucoside in Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of Butyl D-glucoside, a member of the alkyl polyglucoside (APG) family, in the formulation of advanced drug delivery systems. Alkyl polyglucosides are non-ionic surfactants derived from renewable resources, making them biocompatible, biodegradable, and of low toxicity. These properties make them excellent candidates for creating nanocarriers such as polymeric nanoparticles and nanoemulsions designed to enhance the solubility, stability, and bioavailability of therapeutic agents.

While specific research focusing exclusively on this compound is emerging, extensive studies on closely related APGs, such as Decyl Glucoside, provide a strong foundation for its application. These notes are based on established research with APGs and offer protocols that can be adapted for this compound.

Application 1: Stabilizer for Biodegradable Polymeric Nanoparticles

Alkyl polyglucosides can serve as highly effective stabilizers in the synthesis of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). They offer a safe and efficient alternative to conventional stabilizers like polyvinyl alcohol (PVA). APGs can produce smaller, more stable nanoparticles with high drug encapsulation efficiency at significantly lower concentrations.[1]

Data Presentation: Comparative Performance of APG vs. PVA

The following table summarizes a comparative study on PLGA nanoparticles stabilized with an alkyl polyglucoside (Decyl Glucoside) versus the traditional stabilizer, PVA. The data highlights the superior performance of APG in achieving smaller particle sizes and higher encapsulation efficiencies at a much lower concentration.[1]

| Stabilizer | Concentration (% w/v) | Mean Particle Size (nm) | Encapsulation Efficiency (%) |

| Alkyl Polyglucoside | 0.05% | ~250 - 450 | ~55 - 65% |

| Polyvinyl Alcohol (PVA) | 0.50% | ~300 - 500 | ~40 - 50% |

Table 1: Performance comparison of Alkyl Polyglucoside (APG) and Polyvinyl Alcohol (PVA) as stabilizers in the formulation of peptide-loaded PLGA nanoparticles. Data adapted from studies on Decyl Glucoside, a representative APG.[1]

Experimental Protocol: Synthesis of APG-Stabilized PLGA Nanoparticles

This protocol describes the preparation of drug-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method, employing this compound as a stabilizer.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

This compound (or other APG)

-

Hydrophobic drug of interest

-

Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator or high-speed homogenizer

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA and the hydrophobic drug in the organic solvent (e.g., 100 mg PLGA and 10 mg drug in 2 mL DCM).

-

Aqueous Phase Preparation: Prepare an aqueous solution of this compound (e.g., 0.05% w/v in 20 mL deionized water).

-

Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring. Immediately after, emulsify the mixture using a probe sonicator (e.g., 60W for 2 minutes) or a high-speed homogenizer while keeping the sample in an ice bath to prevent overheating.

-

Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger volume of deionized water and stir at room temperature for 4-6 hours to allow the organic solvent to evaporate completely. A rotary evaporator can be used to expedite this step.

-

Nanoparticle Collection: Collect the formed nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

-

Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step three times to remove any residual surfactant and unencapsulated drug.

-

Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powdered form for long-term storage.

Visualization: Nanoparticle Synthesis Workflow

Application 2: Formulation of Nanoemulsions for Topical Delivery

This compound is an ideal surfactant for creating stable oil-in-water (O/W) nanoemulsions for topical drug delivery. Its mild, non-irritating nature is beneficial for skin applications. Nanoemulsions can enhance the solubilization of lipophilic drugs and improve their permeation through the skin.

Data Presentation: Representative Characteristics of a Nanoemulsion

The table below shows typical physicochemical properties of a drug-loaded nanoemulsion formulated with an alkyl polyglucoside as the primary surfactant.

| Parameter | Typical Value | Significance |

| Droplet Size (Z-average) | 20 - 200 nm | Influences stability and skin permeation. |

| Polydispersity Index (PDI) | < 0.25 | Indicates a narrow and uniform size distribution. |

| Zeta Potential | -15 mV to -30 mV | Indicates good colloidal stability due to electrostatic repulsion. |

| Drug Loading (%) | 1 - 5% | Represents the amount of drug encapsulated per unit weight. |

| pH | 5.5 - 6.5 | Compatible with skin's physiological pH. |

Table 2: Representative data for a nanoemulsion formulated for topical delivery using an APG surfactant.

Experimental Protocol: Preparation of a Nanoemulsion by Phase Inversion

This protocol describes the formulation of an O/W nanoemulsion using the phase inversion temperature (PIT) method, which is a low-energy and effective technique.

Materials:

-

Oil Phase (e.g., Caprylic/Capric Triglyceride)

-

This compound (Surfactant)

-